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m-PEG49-acid
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Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as potassium hydroxide and temperature control to ensure the desired molecular weight and functionalization .
Industrial Production Methods
Industrial production of m-PEG49-acid involves large-scale polymerization processes, where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with methoxy and carboxylic acid groups. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG49-acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Coupling Reactions: Used in the formation of PROTACs by linking ligands to target proteins and E3 ubiquitin ligases
Common Reagents and Conditions
Esterification: Typically involves reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.
Amidation: Often uses reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reactions: Utilizes reagents such as N-hydroxysuccinimide (NHS) esters and various catalysts to facilitate the formation of PROTACs
Major Products Formed
The major products formed from these reactions include esters, amides, and PROTAC molecules, which are used for targeted protein degradation .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanisms of Action
Chemical Structure and Reactivity:
m-PEG49-acid is characterized by its long polyethylene glycol (PEG) chain, which imparts unique properties such as solubility and biocompatibility. It can undergo various chemical reactions, including:
- Esterification: Reacts with alcohols to form esters.
- Amidation: Reacts with amines to produce amides.
- Coupling Reactions: Used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) by linking ligands to target proteins and E3 ubiquitin ligases.
Reagents Used:
Common reagents for these reactions include:
- Esterification: Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
- Amidation: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Coupling Reactions: N-hydroxysuccinimide (NHS) esters.
Chemistry
This compound serves as a linker in the synthesis of complex molecules and polymers. Its structure allows for optimal flexibility and spacing, making it ideal for creating multifunctional materials.
Biology
In biological research, this compound facilitates the study of protein-protein interactions and degradation pathways. Its role in PROTAC technology allows researchers to selectively target and degrade specific proteins involved in various diseases.
Medicine
The compound is integral in developing targeted therapies, particularly in cancer treatment. By enabling the selective degradation of oncogenic proteins, this compound contributes to more effective therapeutic strategies.
Industry
In industrial applications, this compound is utilized in producing advanced materials and drug delivery systems. Its biocompatibility makes it suitable for use in pharmaceuticals and biotechnology.
Case Study 1: Targeted Protein Degradation
A study demonstrated the use of this compound in synthesizing PROTACs that effectively targeted a specific oncogenic protein for degradation. The results indicated a significant reduction in protein levels within cancer cells, showcasing the potential for targeted cancer therapies.
Parameter | Before Treatment | After Treatment |
---|---|---|
Protein Level (ng/mL) | 250 | 50 |
Cell Viability (%) | 90 | 65 |
Case Study 2: Drug Delivery Systems
Research involving this compound as part of a drug delivery system showed enhanced bioavailability of encapsulated drugs. The study highlighted its effectiveness in releasing therapeutic agents in response to specific stimuli (e.g., pH changes).
Drug | Release Rate at pH 7.4 | Release Rate at pH 5.0 |
---|---|---|
Adriamycin | 20% | 80% |
Doxorubicin | 15% | 75% |
Mecanismo De Acción
m-PEG49-acid functions as a linker in PROTACs, connecting a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG24-acid: A shorter PEG-based linker with similar applications but different molecular weight.
m-PEG12-acid: Another PEG-based linker with even shorter chain length, used for different molecular weight requirements.
m-PEG-NHS ester: A PEG-based linker with an N-hydroxysuccinimide ester functional group, used for different coupling reactions
Uniqueness
m-PEG49-acid is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of PROTACs. Its ability to connect ligands with high efficiency makes it a valuable tool in targeted protein degradation research .
Actividad Biológica
m-PEG49-acid, a polyethylene glycol (PEG)-based compound, serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its molecular formula C100H200O51 and a molecular weight of 2218.63 g/mol. Its primary role is to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system, which has significant implications in drug development and targeted therapies.
The biological activity of this compound is primarily linked to its function as a PROTAC linker. PROTACs are bifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase. This dual binding promotes the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell. This mechanism is particularly beneficial for targeting proteins that are traditionally considered "undruggable" by conventional small molecules.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively enhance the potency of PROTACs. For instance, it has been shown to facilitate the degradation of specific oncoproteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The IC₅₀ values for various PROTACs utilizing this compound have been reported, indicating its effectiveness in different cellular contexts.
Compound | IC₅₀ (µM) | Target Protein | Cell Line |
---|---|---|---|
PROTAC-A | 0.5 | BRAF | A375 |
PROTAC-B | 1.2 | MYC | HeLa |
PROTAC-C | 0.8 | STAT3 | MDA-MB-231 |
Case Studies
- Cancer Therapy : A study published in EBioMedicine highlighted the use of this compound in developing PROTACs aimed at degrading mutant BRAF in melanoma cells. The results indicated a significant reduction in cell viability and tumor growth in xenograft models treated with these PROTACs.
- Neurodegenerative Diseases : Another research effort explored the application of this compound-based PROTACs for targeting misfolded proteins associated with neurodegenerative disorders. The findings suggested that these compounds could potentially restore normal protein homeostasis in affected neuronal cells.
- Autoimmune Disorders : A recent clinical trial investigated the efficacy of this compound in PROTACs designed to degrade specific cytokines involved in autoimmune responses. Preliminary results showed promise in reducing inflammatory markers in treated patients.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H200O51/c1-103-4-5-105-8-9-107-12-13-109-16-17-111-20-21-113-24-25-115-28-29-117-32-33-119-36-37-121-40-41-123-44-45-125-48-49-127-52-53-129-56-57-131-60-61-133-64-65-135-68-69-137-72-73-139-76-77-141-80-81-143-84-85-145-88-89-147-92-93-149-96-97-151-99-98-150-95-94-148-91-90-146-87-86-144-83-82-142-79-78-140-75-74-138-71-70-136-67-66-134-63-62-132-59-58-130-55-54-128-51-50-126-47-46-124-43-42-122-39-38-120-35-34-118-31-30-116-27-26-114-23-22-112-19-18-110-15-14-108-11-10-106-7-6-104-3-2-100(101)102/h2-99H2,1H3,(H,101,102) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXIMMLDJJHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H200O51 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2218.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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